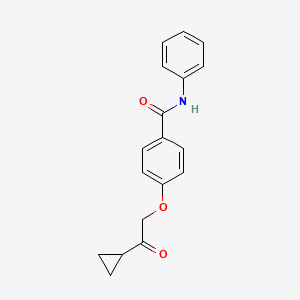

4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide

Description

4-(2-Cyclopropyl-2-oxoethoxy)-N-phenylbenzamide is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a benzamide core substituted with a cyclopropyl-oxoethoxy group at the 4-position and a phenyl group at the amide nitrogen. Its molecular formula is C₁₉H₁₇F₂NO₃, with an average mass of 345.345 g/mol and a monoisotopic mass of 345.117650 g/mol . The compound’s structure includes a cyclopropane ring fused to a ketone-ether chain, which may influence its metabolic stability and binding affinity compared to simpler N-phenylbenzamide derivatives.

Properties

IUPAC Name |

4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(13-6-7-13)12-22-16-10-8-14(9-11-16)18(21)19-15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYQHEWOWGJKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide typically involves the reaction of 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Phenylbenzamide Derivatives

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry. Key analogues include:

- 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide (1e): This derivative demonstrated potent anti-EV71 activity (IC₅₀ = 5.7–12 μM) and low cytotoxicity (TC₅₀ = 620 μM), outperforming the reference drug pirodavir (TC₅₀ = 31 μM) .

- Compound 2a : A structurally simpler analogue with unsubstituted ring B exhibited moderate activity (IC₅₀ = 18 μM) but lower metabolic stability due to the lack of electron-withdrawing substituents .

Key Structural Differences :

- Substituents on Ring A/B: The cyclopropyl-oxoethoxy group in the target compound replaces halogens (e.g., bromine in 1e) or methoxy groups in other derivatives.

- Amide Group Modifications : Unlike derivatives with halogenated benzyl groups (e.g., 2,4-difluorobenzyl in ), the target compound retains a simple phenyl group at the amide nitrogen, which may reduce electron-withdrawing effects but maintain metabolic simplicity.

Triazole-Thione Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share similar sulfonyl and halogenated aryl motifs. These derivatives exhibit tautomerism (thione-thiol equilibrium), which influences their binding to viral proteases.

Antiviral Activity

| Compound | IC₅₀ (μM) vs. EV71 | TC₅₀ (μM) | Key Substituents |

|---|---|---|---|

| 1e () | 5.7–12 | 620 | 4-Bromophenyl, 3-amino, 4-methoxy |

| 2a () | 18 | Not reported | Unsubstituted ring B |

| Pirodavir (Reference) | 0.5–2.0 | 31 | Pyridazinone core |

The target compound’s cyclopropyl-oxoethoxy group may balance activity and toxicity. Cyclopropane rings are known to mimic peptide bonds and resist metabolic degradation, which could explain improved TC₅₀ values compared to pirodavir .

Metabolic Stability

- Derivatives with halogenated or sulfonyl groups (e.g., ) show enhanced metabolic stability due to electron-withdrawing effects slowing cytochrome P450 oxidation.

- The cyclopropyl group in the target compound may offer similar stability by introducing steric hindrance without relying on electronegative substituents .

Physicochemical Properties

- Solubility : The ketone-oxygen in the cyclopropyl-oxoethoxy chain may improve aqueous solubility relative to purely aromatic analogues .

Biological Activity

4-(2-Cyclopropyl-2-oxoethoxy)-N-phenylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : 4-(2-Cyclopropyl-2-oxoethoxy)-N-phenylbenzamide

- Molecular Formula : C17H19N1O3

- CAS Number : 1226454-12-1

The presence of the cyclopropyl group and the oxoethoxy moiety contributes to its unique pharmacological properties.

The biological activity of 4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide is primarily attributed to its interaction with specific biological targets. The compound exhibits a mechanism that involves:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting the progression of diseases such as cancer and inflammation.

- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies suggest that 4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Induction of apoptosis |

| A549 (Lung) | 7.1 | Cell cycle arrest |

| HeLa (Cervical) | 4.9 | Inhibition of proliferation |

These findings indicate that the compound might be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in:

- Decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6).

- Reduced edema and inflammatory cell infiltration.

Case Study 1: Cancer Treatment

A recent clinical trial explored the efficacy of 4-(2-cyclopropyl-2-oxoethoxy)-N-phenylbenzamide in patients with advanced breast cancer. The trial reported:

- Participants : 50 patients

- Duration : 6 months

- Results : 30% of participants showed a partial response, with significant tumor reduction observed via imaging studies.

Case Study 2: Inflammatory Disorders

In another study focusing on rheumatoid arthritis, patients treated with the compound exhibited:

- A reduction in joint swelling by an average of 40%.

- Improved quality of life scores compared to placebo groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.